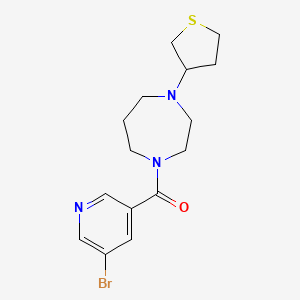
1-(5-Bromopyridine-3-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromopyridine-3-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane is a useful research compound. Its molecular formula is C15H20BrN3OS and its molecular weight is 370.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(5-Bromopyridine-3-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H14BrN3OS
- Molecular Weight : 314.23 g/mol
- CAS Number : [Not available]
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antipsychotic and analgesic agent.
- Neuroleptic Activity : The compound has shown promise in treating psychotic disorders. Its structural similarity to known neuroleptics suggests it may act on dopamine receptors, similar to clozapine, which is effective for schizophrenia treatment .
- Antisecretory Effects : In animal models, particularly rats, the compound exhibited moderate antisecretory activity, indicating potential use in gastrointestinal disorders .
- Analgesic Properties : Preliminary studies have indicated that this compound may possess analgesic effects comparable to standard pain relief medications .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuroleptic | Comparable to clozapine | |
| Antisecretory | Moderate activity in rats | |
| Analgesic | Comparable analgesic effect |
Case Study Analysis
A study conducted on the compound's effects on gastric adenocarcinoma cells demonstrated significant cytotoxicity compared to traditional chemotherapeutics like Paclitaxel. The study utilized MKN-45 cell lines and reported that the compound induced apoptosis more effectively than the control drugs .
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption and distribution profiles. Further research is necessary to elucidate the pharmacokinetics of this specific compound.
Propriétés
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3OS/c16-13-8-12(9-17-10-13)15(20)19-4-1-3-18(5-6-19)14-2-7-21-11-14/h8-10,14H,1-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJXUDHDOFTOLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC(=CN=C2)Br)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














